N'-[1-(2-Furyl)ethylidene]-2,2-diphenyl-1-cyclopropanecarbohydrazide
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Overview
Description
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound that features a furan ring, a cyclopropane ring, and a carbohydrazide group
Preparation Methods
The synthesis of N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 2,2-diphenylcyclopropane-1-carbohydrazide with an aldehyde or ketone containing a furan ring. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The crude product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the carbohydrazide can be reduced to form an amine.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution
Scientific Research Applications
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and the carbohydrazide group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its combination of a furan ring and a cyclopropane ring, which imparts distinct chemical and biological properties. Similar compounds include:
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-2-METHOXYBENZOHYDRAZIDE: This compound also contains a furan ring but differs in the substituent on the hydrazide group.
(E)-1-(1-(BENZOFURAN-2-YL)ETHYLIDENE)-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE: This compound features a benzofuran ring and a trichlorophenyl group, offering different reactivity and biological activity
Properties
Molecular Formula |
C22H20N2O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H20N2O2/c1-16(20-13-8-14-26-20)23-24-21(25)19-15-22(19,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19H,15H2,1H3,(H,24,25)/b23-16+ |
InChI Key |
XUYYGTIWLSKZCH-XQNSMLJCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CO4 |
Canonical SMILES |
CC(=NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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